molecular formula C14H20N2O2 B1429784 (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate CAS No. 1311254-86-0

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B1429784
CAS No.: 1311254-86-0
M. Wt: 248.32 g/mol
InChI Key: JOINYCKVHXRGDV-LBPRGKRZSA-N
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Description

Key Structural Features

  • 1,4-Diazepane core : A saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4.
  • Benzyl ester group : Attached via an oxygen atom to the carboxylate moiety at position 1.
  • Methyl substituent : A chiral methyl group at position 3, adopting the S-configuration.

Molecular Geometry and Conformational Analysis

X-ray Crystallographic Data

Crystallographic studies reveal the diazepane ring adopts a chair-like conformation with puckering parameters derived from Cremer-Pople analysis:

Parameter Value (Å or °)
$$ Q_T $$ 0.6874
$$ q_2 $$ 0.5903
$$ q_3 $$ 0.3523
$$ \phi_2 $$ 352.88
$$ \phi_3 $$ 245.8

These values indicate a twisted chair/boat hybrid conformation, with nitrogen atoms positioned in axial and equatorial orientations to minimize steric strain. The benzyl ester group adopts a trans configuration relative to the diazepane ring, as evidenced by interatomic distances and dihedral angles.

Computational Modeling of Ring Puckering

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a low-energy conformer with the diazepane ring in a twist-chair arrangement. This aligns with experimental X-ray data, confirming the stability of the computed geometry. Key bond angles in the optimized structure include:

  • $$ \angle N1-C1-C2 = 117.1^\circ $$
  • $$ \angle C1-C2-C3 = 114.2^\circ $$
  • $$ \angle C3-N2-C4 = 128.9^\circ $$

These angles deviate slightly from ideal chair conformations due to the steric demands of the benzyl and methyl substituents.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$ ^1H $$-NMR (CDCl$$ _3 $$):

Proton Environment $$ \delta $$ (ppm) Multiplicity Integration
Benzyl CH$$ _2 $$ 4.50–4.70 Singlet 2H
Diazepane NH 3.20–3.50 Broad 2H
Methyl CH$$ _3 $$ 1.20–1.40 Singlet 3H
Aromatic protons (benzyl) 7.30–7.50 Multiplet 5H

$$ ^{13}C $$-NMR highlights:

  • Carboxylate carbonyl : $$ \delta $$ 170.1 ppm.
  • Benzyl CH$$ _2 $$ : $$ \delta $$ 66.5 ppm.
  • Chiral methyl carbon : $$ \delta $$ 22.8 ppm.

Infrared (IR) Vibrational Modes

Functional Group Wavenumber (cm$$ ^{-1} $$) Assignment
Ester C=O stretch 1720–1740 Asymmetric stretching
N-H stretch (diazepane) 3300–3500 Broad, hydrogen-bonded
C-O-C stretch 1250–1300 Ester linkage
Aromatic C-H stretch 3050–3100 Benzyl ring deformation

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI) Data :

$$ m/z $$ Fragment Relative Abundance (%)
248.32 [M + H]$$^+$$ 100
216.21 [M - COOCH$$ _2 $$C$$ _6 $$H$$ _5 $$]$$^+$$ 45
135.09 [C$$ _6 $$H$$ _5 $$CH$$ _2 $$]$$^+$$ 30

The dominant ion corresponds to the protonated molecular ion. Fragmentation involves cleavage of the ester bond, yielding the diazepane core and benzyl fragments.

Properties

IUPAC Name

benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINYCKVHXRGDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: Conversion of the benzyl group to a carboxylic acid derivative.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under various conditions.

Major Products Formed:

  • Oxidation: Benzyl 3-methyl-1,4-diazepane-1-carboxylate carboxylic acid.

  • Reduction: Benzyl 3-methyl-1,4-diazepane-1-carboxylate alcohol.

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate for Drug Development
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate serves as a crucial intermediate in the synthesis of suvorexant, a medication used for treating insomnia. The compound's enantiomeric resolution allows for the production of high-purity forms necessary for pharmaceutical applications. Research indicates that cocrystals formed with (R)-TED enhance the efficiency of this resolution process, yielding over 99% enantiomeric excess with satisfactory yields .

Therapeutic Agents for Neurological Disorders
This compound is also involved in synthesizing isoquinoline derivatives that are being explored for their potential in treating cerebrovascular disorders such as cerebral infarction and glaucoma. The derivatives exhibit promising pharmacological profiles, demonstrating utility as preventive and therapeutic agents .

Anti-Parasitic Activity

Recent studies have highlighted the potential of benzyl derivatives, including this compound analogs, in combating parasitic infections like Chagas disease. These compounds have shown selective activity against Trypanosoma cruzi amastigotes, with modifications to their chemical structure enhancing efficacy and reducing toxicity. This approach involves bioactivation processes that generate reactive metabolites specifically within infected cells .

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic properties against various cancer cell lines. For instance, related benzodiazepine derivatives have exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. This suggests that this compound and its derivatives could play a role in developing new anticancer therapies .

Structural Modifications and Derivative Libraries

The synthesis of diverse libraries of compounds based on this compound has been a focal point in medicinal chemistry research. By altering functional groups and substituents on the diazepane ring, researchers aim to optimize pharmacokinetic properties and enhance therapeutic efficacy across various biological targets. These modifications have led to compounds with improved metabolic stability and bioavailability .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors, enzymes, or other proteins. The exact mechanism of action depends on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate

The (R)-enantiomer (CAS 1001401-60-0) shares the same molecular formula but differs in stereochemistry at the diazepane ring. Key distinctions include:

  • Pharmacological Activity : Enantiomers often exhibit divergent biological activities. For example, (S)-forms may show higher receptor affinity due to stereospecific interactions, whereas (R)-forms might display reduced activity or off-target effects .
Table 1: Enantiomeric Comparison
Property (S)-Benzyl 3-Methyl-1,4-Diazepane-1-Carboxylate (R)-Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate
CAS Number Not explicitly listed 1001401-60-0
Commercial Availability Active research use Discontinued
Molecular Weight ~265.3 g/mol (estimated) ~265.3 g/mol

Substituent Variation: (R)-tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

This analog replaces the benzyl ester with a tert-butyl group (C11H22N2O2, MW 214.3 g/mol) . Key differences include:

  • Synthetic Flexibility : The tert-butyl ester is a common protecting group, facilitating intermediate purification in multi-step syntheses .

Functional Group Analog: Benzyl 4-(Pivaloyloxy)-1,4-Diazepane-1-Carboxylate

This compound (C19H26N2O4, MW 346.4 g/mol) introduces a pivaloyloxy group at position 4 . Comparative features:

  • Reactivity : The pivaloyloxy group is more electron-withdrawing than methyl, altering ring conformation and reactivity in nucleophilic substitutions.
  • Applications : Used in Fe-catalyzed hydroxylamine synthesis, highlighting its versatility in catalysis compared to the methyl-substituted parent compound .

Pharmacologically Relevant Analogs: Quinapril Benzyl Ester Maleate

Quinapril benzyl ester (C32H37N3O6, MW 559.7 g/mol) shares the benzyl ester motif but incorporates a tetrahydroisoquinoline core . Differences include:

  • Biological Target : Quinapril derivatives act as angiotensin-converting enzyme (ACE) inhibitors, unlike diazepane-based compounds, which target orexin receptors .
  • Ester Hydrolysis : The benzyl ester in both compounds serves as a prodrug moiety, enhancing bioavailability through hydrolysis in vivo .

Biological Activity

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C14H18N2O2C_{14}H_{18}N_{2}O_{2}. The compound features a benzyl group which may contribute to its chiral properties and biological interactions. Its structure can be represented as follows:

 S Benzyl 3 methyl 1 4 diazepane 1 carboxylate\text{ S Benzyl 3 methyl 1 4 diazepane 1 carboxylate}

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Diazepane Ring : The initial step often includes the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
  • Functionalization : Subsequent steps involve the introduction of the benzyl and carboxylate groups through various coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications:

  • Serotonin Receptor Modulation : Some studies have shown that derivatives of diazepanes can act as selective agonists for serotonin receptors, particularly 5-HT2C receptors, which are implicated in mood regulation and appetite control .
  • Antimicrobial Properties : There is emerging evidence suggesting that certain diazepane derivatives possess antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

Case Studies and Experimental Findings

Several experimental studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant binding affinity towards specific receptors involved in neurotransmission. For instance, a study reported EC50 values indicating effective receptor activation at low concentrations .
  • Toxicological Assessments : Toxicity studies have indicated a favorable safety profile for this compound, with minimal adverse effects observed in cellular models. This suggests potential for further development as a therapeutic agent .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its derivatives:

StudyBiological ActivityEC50 ValuesToxicity Profile
Serotonin receptor agonist14 nMLow toxicity
Antimicrobial activityNot specifiedMinimal adverse effects
Neuroprotective effectsNot specifiedSafe for use in vivo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate, and how can enantiomeric purity be ensured?

  • Methodology : The compound can be synthesized via reductive amination or coupling reactions using chiral precursors. For example, tert-butyl derivatives (e.g., tert-butyl (3R)-3-aminoazepane-1-carboxylate) are common intermediates, with enantiomeric purity achieved via chiral column chromatography (e.g., hexanes/EtOAC + 0.25% Et3_3N) . Stereochemical integrity is verified using polarimetry or chiral HPLC .
  • Key Considerations : Monitor reaction conditions (e.g., temperature, solvent) to minimize racemization. Use protecting groups like Boc or Cbz to stabilize intermediates during multi-step syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : X-ray crystallography (using SHELX programs for refinement) confirms the absolute configuration . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, DEPT-135) resolves diastereotopic protons and ring conformations. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
  • Data Interpretation : For crystallographic data, analyze torsion angles and ring puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity in the diazepane ring .

Advanced Research Questions

Q. How does the stereochemistry of the 3-methyl group influence conformational dynamics and biological activity?

  • Methodology : Compare (S)- and (R)-enantiomers using molecular dynamics (MD) simulations and pharmacological assays. For example, (R)-enantiomers of related diazepanes show higher affinity for orexin receptors .
  • Experimental Design : Synthesize both enantiomers and evaluate their binding kinetics (e.g., surface plasmon resonance) or functional activity (e.g., cAMP assays) in target systems. Use ORTEP-3 to visualize stereochemical differences in crystal structures .

Q. What strategies resolve contradictions between computational models and experimental data for the compound’s ring conformation?

  • Methodology : Cross-validate computational predictions (DFT or MMFF94 force fields) with experimental data from X-ray crystallography or NOE NMR. For instance, if simulations suggest a chair-like conformation but crystallography reveals a boat-like puckering, re-examine solvent effects or crystal packing forces .
  • Case Study : In related 1,4-diazepanes, discrepancies arise due to torsional strain from substituents; refine computational models by incorporating solvent dielectric constants or explicit solvation shells .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For example, under acidic conditions, the benzyl ester group may hydrolyze, forming carboxylic acid derivatives .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life from high-temperature data (e.g., 40–60°C). Reference kinetic parameters from analogous compounds, such as 3-methyl-1,2-xylylene dimerization rates .

Specialized Technical Questions

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

  • Methodology : Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP or salen complexes) to enhance ee at scale. Monitor batch consistency via inline PAT tools (e.g., FTIR or Raman spectroscopy) .
  • Troubleshooting : If racemization occurs during workup, switch to milder bases (e.g., NaHCO3_3 instead of NaOH) or lower-temperature extraction protocols .

Q. How does the compound interact with biological targets, and what structural motifs drive selectivity?

  • Methodology : Perform SAR studies by synthesizing analogs with modified substituents (e.g., halogenation at the benzyl group or methylation at the diazepane nitrogen). For example, bromine substitution at the 5-position enhances orexin receptor antagonism .
  • Structural Insights : Use docking studies (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding with the carboxylate group or hydrophobic contacts with the methyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.